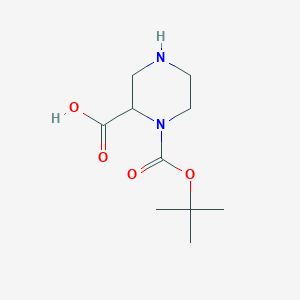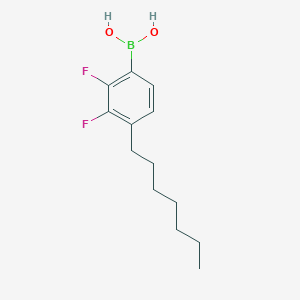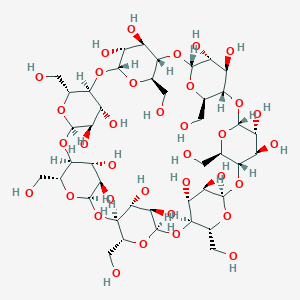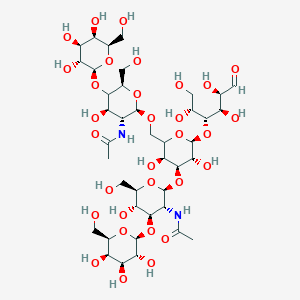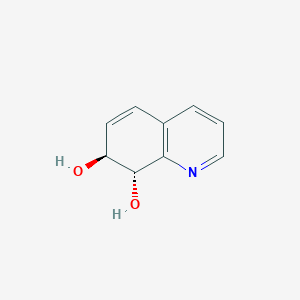
trans-7,8-Dihydroxy-7,8-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-7,8-Dihydroxy-7,8-dihydroquinoline, also known as DHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines. trans-7,8-Dihydroxy-7,8-dihydroquinoline has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been reported to exhibit various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage, reduce inflammation, and improve glucose metabolism. trans-7,8-Dihydroxy-7,8-dihydroquinoline has also been shown to exhibit neuroprotective properties and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of trans-7,8-Dihydroxy-7,8-dihydroquinoline is its ease of synthesis and availability. It is also a stable compound that can be stored for long periods. However, trans-7,8-Dihydroxy-7,8-dihydroquinoline has some limitations in lab experiments, including its low solubility in water and its tendency to form aggregates in solution.
Orientations Futures
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has shown promising potential for various applications, including the development of new drugs and materials. Some of the future directions for trans-7,8-Dihydroxy-7,8-dihydroquinoline research include the development of new synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential applications in material science and nanotechnology.
In conclusion, trans-7,8-Dihydroxy-7,8-dihydroquinoline is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. trans-7,8-Dihydroxy-7,8-dihydroquinoline has shown promising potential for various applications, and future research is needed to explore its full potential.
Méthodes De Synthèse
Trans-7,8-Dihydroxy-7,8-dihydroquinoline can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 1,2-diaminobenzene in acetic acid to produce trans-7,8-Dihydroxy-7,8-dihydroquinoline.
Applications De Recherche Scientifique
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals.
Propriétés
Numéro CAS |
130536-40-2 |
|---|---|
Nom du produit |
trans-7,8-Dihydroxy-7,8-dihydroquinoline |
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(7S,8S)-7,8-dihydroquinoline-7,8-diol |
InChI |
InChI=1S/C9H9NO2/c11-7-4-3-6-2-1-5-10-8(6)9(7)12/h1-5,7,9,11-12H/t7-,9+/m0/s1 |
Clé InChI |
GFWXLEUSCRYCJU-IONNQARKSA-N |
SMILES isomérique |
C1=CC2=C([C@@H]([C@H](C=C2)O)O)N=C1 |
SMILES |
C1=CC2=C(C(C(C=C2)O)O)N=C1 |
SMILES canonique |
C1=CC2=C(C(C(C=C2)O)O)N=C1 |
Synonymes |
TRANS-7,8-DIHYDROXY-7,8-DIHYDROQUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



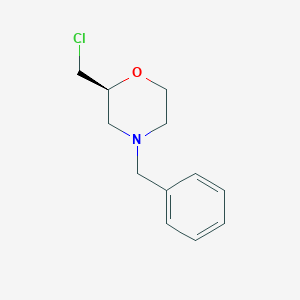
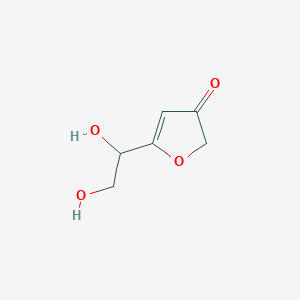
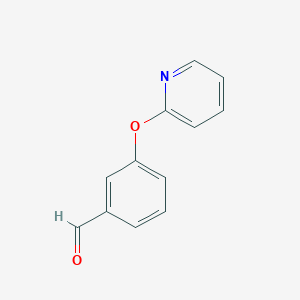
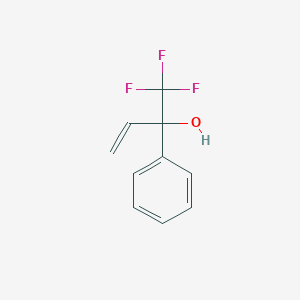
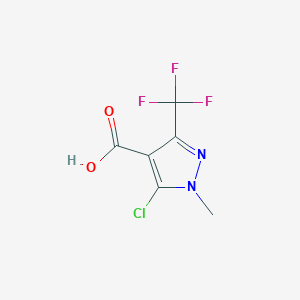
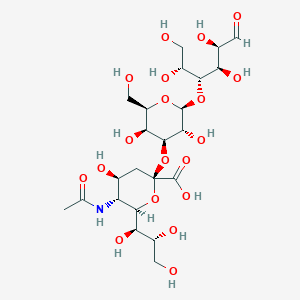


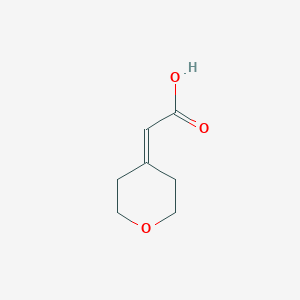
![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
